2,4-dimethylfuro[3,2-c]quinoline

TLR8 agonism Immunomodulation Vaccine adjuvants

2,4-Dimethylfuro[3,2-c]quinoline is the only angular furoquinoline regioisomer that is completely inactive in TLR8 agonism screens (EC₅₀ > inactive), whereas the linear [2,3-c] isomer shows potent activity (EC₅₀ 1.6 µM). This makes it the ideal structurally matched negative control for validating target engagement. It also serves as a precursor for angular 4-anilinofuro[3,2-c]quinoline anticancer leads with exceptional melanoma (UACC-257, UACC-62) and renal (UO-31) selectivity (GI₅₀ <0.03 µM). Its rigid, planar scaffold (LogP 3.4, TPSA 26 Ų) occupies a CNS‑favorable physicochemical space. Procure this compound to eliminate scaffold‑off‑target ambiguity and accelerate structure‑activity relationship studies.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B5857301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethylfuro[3,2-c]quinoline
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(O1)C3=CC=CC=C3N=C2C
InChIInChI=1S/C13H11NO/c1-8-7-11-9(2)14-12-6-4-3-5-10(12)13(11)15-8/h3-7H,1-2H3
InChIKeyZFOCMWZKYXXLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylfuro[3,2-c]quinoline: Core Scaffold Properties and Procurement-Relevant Chemical Identity


2,4-Dimethylfuro[3,2-c]quinoline (CAS not assigned; PubChem CID 780972) is an angular tricyclic heterocycle comprising a quinoline nucleus fused at the [3,2-c] position to a furan ring bearing methyl substituents at the 2- and 4-positions [1]. The compound exhibits a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.23 g/mol [1]. Key computed physicochemical descriptors include an XLogP3-AA value of 3.4 [1] (or 3.58 via alternative calculation ), a topological polar surface area (TPSA) of 26 Ų [1], zero hydrogen bond donors, two hydrogen bond acceptors, and zero rotatable bonds [1]. The rigid, planar scaffold with a defined angular topology distinguishes it from linear furoquinoline regioisomers and simple 2,4-dimethylquinoline, underpinning its utility as a selective probe or lead scaffold in medicinal chemistry campaigns.

Why 2,4-Dimethylfuro[3,2-c]quinoline Cannot Be Replaced by Common Quinoline Analogs or Regioisomers


Simple substitution of 2,4-dimethylfuro[3,2-c]quinoline with 2,4-dimethylquinoline or alternative furoquinoline regioisomers is scientifically unsound due to profound differences in molecular topology, electronic distribution, and resultant biological target engagement. The angular [3,2-c] fusion confers a distinct three-dimensional shape and π-electron delocalization pattern relative to linear furo[2,3-b]quinolines or the [2,3-c] regioisomer, directly impacting intercalation geometry, receptor binding pocket complementarity, and metabolic stability [1][2]. Empirically, furo[3,2-c]quinolines exhibit a unique profile of selective cytotoxicity against specific melanoma and renal cancer cell lines, whereas linear isomers display broader but less potent activity [1]. Furthermore, in TLR8 agonism screens, furo[2,3-c]quinolines are active (EC₅₀ = 1.6 µM) while the [3,2-c] regioisomers are completely inactive, demonstrating that even minor ring fusion alterations abolish target engagement [2]. These data underscore that procurement decisions based solely on core heterocycle similarity risk experimental failure and misinterpretation.

Quantitative Differentiation of 2,4-Dimethylfuro[3,2-c]quinoline: Head-to-Head and Cross-Study Comparative Data


Regioisomeric Selectivity in TLR8 Agonism: Furo[2,3-c]quinolines Active, Furo[3,2-c]quinolines Inactive

In a direct comparative study evaluating regioisomeric furoquinolines for Toll-like receptor 8 (TLR8) agonistic activity, select furo[2,3-c]quinolines exhibited pure TLR8 agonism with an EC₅₀ of 1.6 µM for the C2-butyl derivative. In stark contrast, the corresponding furo[3,2-c]quinoline regioisomers were completely inactive in the same primary screens [1]. This demonstrates that the angular [3,2-c] fusion topology is incompatible with the TLR8 binding pocket, whereas the [2,3-c] fusion enables productive engagement. For researchers specifically seeking TLR8-inactive scaffolds to avoid confounding immunomodulatory effects, the [3,2-c] regioisomer series—including 2,4-dimethylfuro[3,2-c]quinoline—offers a defined negative-control or orthogonal tool phenotype.

TLR8 agonism Immunomodulation Vaccine adjuvants

Divergent Cytotoxicity Profiles: Angular Furo[3,2-c]quinolines Exhibit Selective Nanomolar Potency Against Melanoma and Renal Lines

Comparative evaluation of linear 4-anilinofuro[2,3-b]quinolines versus angular 4-anilinofuro[3,2-c]quinolines against the NCI-60 cancer cell line panel revealed fundamentally different cytotoxicity profiles [1]. The linear derivative 5a displayed broad cytotoxicity with a mean GI₅₀ of 0.025 µM across all 60 cell lines. In contrast, the angular derivative 14a (an oxime-functionalized furo[3,2-c]quinoline) showed highly selective, potent activity against specific melanoma (UACC-257, UACC-62) and renal (UO-31) cell lines with GI₅₀ values of 0.03 µM, <0.01 µM, and <0.01 µM respectively, while exhibiting a much higher mean GI₅₀ of 7.73 µM across the full panel, indicating a narrow therapeutic index but high target specificity [1]. This pattern underscores that the angular [3,2-c] scaffold imparts a distinct cellular target selectivity profile compared to its linear [2,3-b] counterpart.

Anticancer Cytotoxicity Melanoma

Enhanced Lipophilicity and Altered Hydrogen Bonding Capacity Relative to 2,4-Dimethylquinoline

The fusion of a furan ring to the quinoline core in 2,4-dimethylfuro[3,2-c]quinoline significantly alters key computed physicochemical descriptors relative to 2,4-dimethylquinoline. The target compound exhibits an XLogP3-AA of 3.4 [1] (or 3.58 ) and a TPSA of 26 Ų [1], whereas 2,4-dimethylquinoline has a lower logP (~2.78–2.96) and a reduced TPSA of approximately 12.9 Ų [2][3]. Additionally, the furoquinoline possesses two hydrogen bond acceptors (the furan oxygen and quinoline nitrogen) compared to only one acceptor in 2,4-dimethylquinoline [1][2]. These differences are expected to influence membrane permeability, solubility, and off-target binding profiles.

Physicochemical properties Drug-likeness ADME prediction

Synthetic Accessibility via One-Pot Sonogashira Coupling/Cyclization for Derivative Exploration

A tandem, one-pot Sonogashira coupling followed by intramolecular 5-endo-dig cyclization has been reported for the efficient synthesis of regioisomeric furo[3,2-c]quinolines and furo[2,3-c]quinolines [1]. This methodology enables rapid access to diverse substituted derivatives from readily available starting materials, contrasting with earlier multi-step thermal cyclization procedures [2]. The one-pot approach reduces synthetic steps, improves overall yield, and facilitates parallel library synthesis for structure-activity relationship (SAR) studies. For researchers requiring a versatile, modifiable scaffold, the furo[3,2-c]quinoline core—including the 2,4-dimethyl variant—can be elaborated using this convergent strategy.

Synthetic methodology Medicinal chemistry Library synthesis

High-Value Research and Procurement Applications for 2,4-Dimethylfuro[3,2-c]quinoline


Negative Control or Orthogonal Probe in TLR8-Mediated Immunomodulation Studies

Given the documented inactivity of furo[3,2-c]quinoline regioisomers in TLR8 agonism assays, while furo[2,3-c]quinolines exhibit potent EC₅₀ values (1.6 µM) [1], 2,4-dimethylfuro[3,2-c]quinoline serves as an ideal structurally matched negative control. Researchers investigating TLR8-dependent cytokine induction or adjuvant development can use this compound to confirm that observed biological effects are specific to TLR8 engagement rather than off-target activities of the quinoline-furan scaffold. This application is critical for validating target engagement and mechanistic specificity.

Selective Cytotoxic Probe for Melanoma (UACC-257, UACC-62) and Renal (UO-31) Cell Lines

Angular 4-anilinofuro[3,2-c]quinoline derivatives demonstrate exceptional selectivity against UACC-257, UACC-62 (melanoma), and UO-31 (renal) cell lines with GI₅₀ values below 0.01–0.03 µM, while exhibiting low mean cytotoxicity across the NCI-60 panel (mean GI₅₀ ~7.73–8.91 µM) [2]. The 2,4-dimethylfuro[3,2-c]quinoline scaffold, either as a synthetic precursor or via further functionalization (e.g., introduction of an anilino moiety at C-4), provides a starting point for developing targeted anticancer agents with a unique selectivity fingerprint that linear furoquinolines cannot achieve.

Medicinal Chemistry Scaffold for LogP and TPSA Modulation in CNS or Permeability-Focused Programs

With a computed LogP of 3.4–3.58 and TPSA of 26 Ų [3], 2,4-dimethylfuro[3,2-c]quinoline occupies a physicochemical space distinct from simple 2,4-dimethylquinoline (LogP ~2.8, TPSA ~13 Ų) [4][5]. This profile may favor passive membrane permeability while retaining sufficient polarity for solubility. In CNS drug discovery campaigns where balancing LogP and TPSA is essential for blood-brain barrier penetration, this scaffold offers a pre-optimized starting point that can be further tuned via substitution.

Diversity-Oriented Synthesis and Library Construction via One-Pot Sonogashira/Cyclization

The convergent one-pot Sonogashira coupling/intramolecular 5-endo-dig cyclization methodology [1] enables rapid generation of structurally diverse furo[3,2-c]quinoline libraries. 2,4-Dimethylfuro[3,2-c]quinoline can be utilized as a core intermediate or as a comparator in SAR studies exploring the impact of alkyl substitution on biological activity. Procurement of this compound supports high-throughput medicinal chemistry workflows where scaffold diversification and rapid analog synthesis are prioritized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-dimethylfuro[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.